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molecular formula C12H7NO3 B8291193 Furo[2,3-b]quinoline-4-carboxylic acid

Furo[2,3-b]quinoline-4-carboxylic acid

Cat. No. B8291193
M. Wt: 213.19 g/mol
InChI Key: JHTPAUQFIJGPCY-UHFFFAOYSA-N
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Patent
US07695980B2

Procedure details

A mixture of 1.0 g (4.3 mmol) Methyl-furo[2,3-b]quinoline-4-carboxylate 6, 12 ml methanol and 60 mL 1N NaOH was heated at reflux for 75 minutes. After cooling the solution was acidified with 4N HCl to pH ˜1-2, whereupon a solid precipitated. Then the reaction mixture was extracted with 200 mL diethylether. The organic layer was separated and extracted now with 150 mL of a sodium bicarbonate solution (5%), wich was acidified another time with 4N HCl to give the product 7 as a crystalline solid. The precipitate was filtered and dried under vacuum to give 760 mg of 7.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]2[O:15][CH:16]=[CH:17][C:6]=12)=[O:4].[OH-].[Na+].Cl>CO>[O:15]1[C:7]2=[N:8][C:9]3[C:14]([C:5]([C:3]([OH:4])=[O:2])=[C:6]2[CH:17]=[CH:16]1)=[CH:13][CH:12]=[CH:11][CH:10]=3 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1=C2C(=NC3=CC=CC=C13)OC=C2
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 75 minutes
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
CUSTOM
Type
CUSTOM
Details
precipitated
EXTRACTION
Type
EXTRACTION
Details
Then the reaction mixture was extracted with 200 mL diethylether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted now with 150 mL of a sodium bicarbonate solution (5%), wich

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2C1=NC1=CC=CC=C1C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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